Octadec-9-enyl 4-decylbenzenesulfonate
Description
Octadec-9-enyl 4-decylbenzenesulfonate is a sulfonate ester characterized by a 4-decyl-substituted benzenesulfonic acid backbone esterified with an octadec-9-enyl (oleyl) alcohol group. This compound combines a hydrophobic decylbenzene moiety with a long unsaturated alkyl chain, making it structurally distinct from simpler sulfonates. Such molecules are typically explored for surfactant properties, micelle formation, or biomedical applications due to their amphiphilic nature. Below, we analyze its structural analogs to infer properties and applications.
Properties
Molecular Formula |
C34H60O3S |
|---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
octadec-9-enyl 4-decylbenzenesulfonate |
InChI |
InChI=1S/C34H60O3S/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-32-37-38(35,36)34-30-28-33(29-31-34)27-25-23-21-12-10-8-6-4-2/h15-16,28-31H,3-14,17-27,32H2,1-2H3 |
InChI Key |
CAVFEJQLGZAYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |
Synonyms |
oleyl 4-decylbenzenesulfonate oleyl p-decylbenzenefulfonate oleyl-p-(n-decyl)benzenesulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several compounds with structural similarities, particularly in alkyl/alkenyl chains and sulfonate/ester functional groups:
Table 1: Key Properties of Analogous Compounds
Key Comparative Insights
Alkyl Chain Length and Hydrophobicity
- Octadec-9-enyl 4-decylbenzenesulfonate features a C10 decyl chain on the benzene ring and a C18 unsaturated oleyl chain as the esterifying group. This contrasts with Isopropanolamine Dodecylbenzenesulfonate (C12 dodecyl chain), which has higher hydrophobicity due to the longer alkyl chain . The shorter decyl chain in the target compound may enhance water solubility compared to dodecyl analogs.
- The oleyl chain (C18:1, cis-9) introduces unsaturation, reducing melting points and increasing fluidity compared to saturated analogs like hentetracontan-1-ol (C41 alcohol) in E. camaldulensis .
Functional Group Impact
- Sulfonate vs. Carboxylate Esters: Sulfonates (e.g., Isopropanolamine Dodecylbenzenesulfonate) exhibit stronger acidity and stability compared to carboxylate esters (e.g., compounds in ). This makes sulfonates more effective in harsh environments (e.g., acidic formulations) .
- Biological Activity : Carboxylate esters with octadec-9-enyl groups () show antitumoral activity against breast cancer, suggesting that the oleyl chain may enhance cell membrane permeability. However, sulfonates are less explored in this context .
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